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Compound of Interest

Compound Name: Dialifos

Cat. No.: B016134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dialifos is an obsolete organophosphate insecticide and is not approved for

agricultural use in many countries. This document is intended for academic and research

purposes only and should not be interpreted as an endorsement or promotion of its use.

Executive Summary
Dialifos, also known as dialifor, is an organophosphate pesticide previously used as an

acaricide and insecticide.[1] It is characterized by high acute toxicity via all routes of exposure

and functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] This

inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in a

cholinergic crisis characterized by a range of symptoms affecting the autonomic and central

nervous systems, and neuromuscular junctions.[3] The acute toxicity of Dialifos varies across

species and is generally higher in females. While it is rapidly metabolized and eliminated, its

high acute toxicity has led to its discontinuation in many regions. This guide provides a

comprehensive overview of the available toxicological data on Dialifos, including its

mechanism of action, pharmacokinetics, and toxicity across various endpoints.

Chemical and Physical Properties
Dialifos is the common name for S-(2-chloro-1-phthalimidoethyl) O,O-diethyl

phosphorodithioate.[2] It is a white crystalline solid in its pure form, while technical grade

formulations may appear as a brown liquid.[2]
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Property Value Reference

CAS Number 10311-84-9 [4]

Molecular Formula C₁₄H₁₇ClNO₄PS₂ [5]

Molecular Weight 393.85 g/mol [5]

Physical State White crystalline solid (pure) [2]

Water Solubility 0.18 mg/L at 25 °C [5]

Log P (octanol-water) 4.69 [6]

Mechanism of Action
The primary mechanism of toxicity for Dialifos, like other organophosphate insecticides, is the

inhibition of acetylcholinesterase (AChE).[1][3]
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Caption: Cholinesterase inhibition by Dialifos at the cholinergic synapse.
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AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and

acetic acid, a process essential for terminating the nerve impulse at cholinergic synapses.[7]

Dialifos phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable,

inactive enzyme complex.[8] This irreversible inhibition leads to the accumulation of

acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on

the postsynaptic neuron or effector organ.[3] This overstimulation of muscarinic and nicotinic

receptors in the central and peripheral nervous systems leads to the characteristic signs of

organophosphate poisoning.[9]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Limited publicly available data exists specifically for the detailed pharmacokinetics of Dialifos
in laboratory animals. However, general principles of organophosphate toxicology and some

specific information provide an overview.

Absorption: Dialifos is readily absorbed via all major routes of exposure: oral, dermal, and

inhalation.[2] The rapid onset of toxic symptoms following exposure is indicative of its efficient

absorption.[2]

Distribution: Following absorption, organophosphates are generally distributed throughout the

body. Due to their lipophilic nature, they can accumulate in fatty tissues.[10] Specific tissue

distribution data for Dialifos is not readily available.

Metabolism: Dialifos is almost completely metabolized in mammals.[6] The primary metabolic

pathway for phosphorothioate pesticides like Dialifos involves oxidative desulfuration by

cytochrome P450 (CYP450) enzymes in the liver to its more toxic oxygen analog (oxon).[11]

[12] This oxon is a more potent inhibitor of AChE. Detoxification pathways also exist, likely

involving hydrolysis by esterases (A-esterases such as paraoxonase) and glutathione S-

transferases.[5] In a study with a dairy cow, urinary diethyl phosphorothionate accounted for

33% of the administered dose.[6]

Excretion: Metabolites of Dialifos are rapidly eliminated from the body, primarily in the urine.[6]

In a dairy cow fed Dialifos for 4 days, only 3% of the unchanged compound was recovered in

the feces, with none found in the urine or milk, indicating extensive metabolism and excretion

of metabolites.[6]
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Metabolism and Bioactivation of Dialifos
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Caption: Bioactivation and detoxification pathways of Dialifos.

Toxicological Profile
Acute Toxicity
Dialifos exhibits high acute toxicity by oral, dermal, and inhalation routes.[2] A notable sex

difference in acute oral toxicity has been observed in rats, with females being more sensitive, a

characteristic of many O,O-diethyl phosphate derivatives.[13]

Signs and Symptoms of Acute Poisoning: The signs and symptoms of acute Dialifos poisoning

are consistent with those of other cholinesterase inhibitors and result from the overstimulation
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of the nervous system.[3][14] These include:

Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation,

gastrointestinal distress (nausea, vomiting, diarrhea), bronchospasm, and bradycardia (slow

heart rate).[3]

Nicotinic effects: Muscle fasciculations (twitching), cramps, weakness, and paralysis.[9]

Central nervous system effects: Headache, dizziness, anxiety, confusion, convulsions, and

coma.[2]

Death is typically due to respiratory failure resulting from a combination of bronchoconstriction,

excessive respiratory secretions, and paralysis of the respiratory muscles.[2]

Quantitative Acute Toxicity Data

Species Route LD₅₀ (mg/kg) Sex Reference

Rat Oral 5 - 53 Not specified [2]

Rat Oral 71 Male [2]

Rat Oral 24 - 135 Not specified [3]

Rat Dermal ~200 Not specified [3]

Mouse Oral 39 - 65 Not specified [2]

Rabbit Oral 35 Not specified [2]

Rabbit Dermal 145 Not specified [2]

Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies are designed to evaluate the effects of repeated

exposure to a substance over a longer period.

In a 90-day study in rats fed diets containing 0, 10, 25, 50, and 100 ppm of Dialifos, the

following effects were observed:
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Erythrocyte cholinesterase activity was decreased at all dietary levels.[2]

Plasma cholinesterase activity was depressed in females at all dietary levels and in males at

25 ppm and above.[2]

Brain cholinesterase activity was depressed in males at 100 ppm and in females at 25 ppm

and above.[2]

A 2-year chronic feeding study in dogs at dietary levels of 0, 1, 5, and 10 ppm showed no

significant effects on body weight, food consumption, behavior, mortality, hematology, clinical

chemistry, urinalysis, or gross and microscopic pathology.[2] However, plasma and erythrocyte

cholinesterase activities were depressed at 5 and 10 ppm.[2]

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be established.

Species Duration Endpoint NOAEL LOAEL Reference

Rat 90 days

Brain

Cholinesteras

e Inhibition

(female)

10 ppm 25 ppm [2]

Dog 2 years
Cholinesteras

e Inhibition
1 ppm 5 ppm [2]

Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to cause damage to

genetic material.

Dialifos was reported to be non-mutagenic in microbial indicator organisms.[2] This suggests

that it does not cause gene mutations under the conditions of the tests performed.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce reverse mutations at the histidine

locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia

coli.[1]
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Strains: A set of bacterial strains with different mutations is used to detect various types of

mutagens.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.[1]

Exposure: The test substance is mixed with the bacterial culture and either poured directly

onto minimal glucose agar plates (plate incorporation method) or pre-incubated before

plating (pre-incubation method).[1]

Incubation: The plates are incubated for 48-72 hours at 37°C.

Evaluation: A positive result is indicated by a dose-related increase in the number of

revertant colonies compared to the solvent control.[15]

Ames Test Workflow
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Carcinogenicity
Long-term carcinogenicity studies are conducted to assess the potential of a substance to

cause cancer.

In a long-term feeding study in rats, there were no significant effects observed in gross

pathology, histopathology, or tumor frequency.[6] This suggests that under the conditions of the
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study, Dialifos did not demonstrate carcinogenic potential in rats. Carcinogenicity data in a

second species (e.g., mice) were not found in the publicly available literature.

Experimental Protocol: Carcinogenicity Studies - OECD 451

These studies involve the administration of the test substance to animals for a major portion of

their lifespan.[2]

Species: Typically conducted in two rodent species, usually rats and mice.[8]

Group Size: At least 50 animals of each sex per dose group.[8]

Dose Levels: At least three dose levels plus a control group. The highest dose should induce

minimal toxicity without significantly altering the normal lifespan.[8]

Duration: Typically 24 months for rats and 18-24 months for mice.[2]

Observations: Include clinical observations, body weight, food consumption, hematology,

clinical chemistry, and complete gross and histopathological examination of all animals.[6]

Evaluation: The incidence of tumors in the treated groups is compared to the control group.

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential of a substance to

interfere with reproduction and normal development.

Reproductive Toxicity: In a three-generation reproduction study in rats, dietary levels of up to

100 ppm of Dialifos had no effect on fertility, gestation, viability of pups, or lactation.[2]

Developmental Toxicity (Teratogenicity): A teratology study in hamsters was conducted where

Dialifos was administered by stomach tube at total dosages ranging from 100 to 500 mg/kg.[6]

However, the relevance of this study is considered obscure as thalidomide, which Dialifos is an

analog of, is not teratogenic in hamsters.[6] More relevant studies in other species were not

found in the available literature.

Experimental Protocol: Two-Generation Reproduction Toxicity Study - OECD 416
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This study design evaluates the effects of a substance on all phases of the reproductive cycle.

[4]

Animals: Typically rats.

Dosing: The test substance is administered to the parental (F0) generation before mating,

during mating, and for females, throughout gestation and lactation. Dosing is continued for

the F1 generation through their maturation, mating, and production of the F2 generation.[4]

Endpoints: Include parental clinical observations, body weight, food consumption, mating

and fertility indices, gestation length, litter size, pup viability, and growth. Gross and

histopathological examination of the reproductive organs is also performed.[4]

Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study is designed to detect adverse effects on the pregnant female and the developing

embryo and fetus.[13]

Species: Usually conducted in two species, a rodent (typically rat) and a non-rodent (typically

rabbit).[13]

Dosing: The test substance is administered to pregnant females daily, at least from

implantation to the day before cesarean section.[13]

Endpoints: Maternal observations (clinical signs, body weight, food consumption),

examination of uterine contents (number of corpora lutea, implantations, resorptions, and

live/dead fetuses), and fetal evaluations (body weight, sex, and external, visceral, and

skeletal examinations for malformations and variations).[13]

Neurotoxicity
The primary neurotoxic effect of Dialifos is the inhibition of acetylcholinesterase, as detailed in

the Mechanism of Action section.

Organophosphate-Induced Delayed Neuropathy (OPIDN): Some organophosphates can cause

a delayed neurotoxicity characterized by paralysis, which is not directly related to AChE
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inhibition. This is typically assessed in adult hens. A specific study on the potential of Dialifos
to cause OPIDN was not found in the reviewed literature.

Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances - OECD 418

This test is designed to assess the potential of organophosphorus substances to cause

delayed neurotoxicity.[16]

Species: Adult domestic hens, which are sensitive to this effect.[16]

Dosing: A single oral dose of the test substance is administered.[16]

Observation Period: The hens are observed for 21 days for any signs of ataxia or paralysis.

[16]

Histopathology: At the end of the observation period, the animals are sacrificed, and nervous

tissues (brain, spinal cord, and peripheral nerves) are examined for axonal degeneration and

demyelination.[1]

Environmental Fate and Ecotoxicology
Dialifos has low aqueous solubility and is highly volatile.[1] It is expected to be immobile in

soil.[6] It is highly toxic to honeybees and moderately toxic to birds and fish.[1]

Conclusion
Dialifos is a highly toxic organophosphate insecticide with a well-defined primary mechanism

of action as a potent acetylcholinesterase inhibitor. Its toxicological profile is characterized by

high acute toxicity, with classic cholinergic signs of poisoning. Subchronic and chronic studies

have established NOAELs based on cholinesterase inhibition. Available data suggest a lack of

genotoxic and carcinogenic potential. While a three-generation reproduction study in rats

showed no adverse effects on reproduction, comprehensive developmental toxicity data in a

second species are lacking in the public domain. Furthermore, a specific study on its potential

to cause organophosphate-induced delayed neuropathy was not found. The high acute toxicity

of Dialifos has led to its discontinuation for agricultural use in many parts of the world.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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